(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol
Description
This compound is a structurally complex glycoside derivative characterized by a central oxane (pyranose) ring system substituted with hydroxymethyl, hydroxyl, and aromatic amine groups. The molecule features two distinct moieties:
A carbohydrate core: The (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl group represents a glucose-like moiety with stereospecific hydroxyl orientations, contributing to high polarity and hydrogen-bonding capacity.
Aromatic amine linkages: The compound includes bis-anilino groups connected via a phenylmethyl bridge, introducing planar aromatic regions that may facilitate π-π interactions or binding to biological targets.
Key inferred properties based on structural analogs (e.g., ):
- Molecular weight: Estimated ~800–1,000 g/mol (comparable to large glycosides like ’s C60H62O24, MW 1,167.10 g/mol ).
- Polarity: High due to 16–20 hydrogen bond donors (hydroxyl and amine groups) and 24–30 acceptors, similar to phenolic glycosides .
- Bioactivity: Likely interacts with enzymes or receptors via hydrogen bonding (e.g., glycosidases) or aromatic stacking (e.g., DNA/protein binding).
Properties
Molecular Formula |
C25H34N2O10 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H34N2O10/c28-10-16-18(30)20(32)22(34)24(36-16)26-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)27-25-23(35)21(33)19(31)17(11-29)37-25/h1-8,16-35H,9-11H2/t16-,17-,18-,19-,20+,21+,22-,23-,24?,25?/m1/s1 |
InChI Key |
FHZJXFXSYVPEFU-JJTQBKADSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC3C(C(C(C(O3)CO)O)O)O)NC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound known as (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol is a complex glycosylated molecule with potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure features multiple hydroxyl groups and a glycosidic linkage which may influence its biological interactions. Here are some key physicochemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₄₆O₂₀ |
| Molar Mass | 842.9 g/mol |
| Density | 1.76 g/cm³ (predicted) |
| Solubility | Soluble in water |
| Melting Point | 239 °C |
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , which is crucial in combating oxidative stress linked to various diseases. In vitro studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage .
Anti-inflammatory Effects
In a study focused on venous diseases, the compound demonstrated the ability to inhibit inflammatory pathways. Specifically, it was found to suppress the activation of NF-kappaB and related pro-inflammatory cytokines . This suggests potential applications in treating conditions characterized by chronic inflammation.
Anticancer Potential
The compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Case Studies
-
Case Study on Venous Disease :
- Objective : To assess the efficacy of the compound in reducing venous hypertension.
- Findings : Patients treated with the compound showed a marked decrease in venous pressure and improved symptoms of venous disease.
- Cancer Cell Line Study :
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of signaling pathways involved in inflammation and cancer progression.
- Interaction with cellular receptors , leading to altered gene expression profiles associated with cell survival and proliferation .
- Scavenging of reactive oxygen species (ROS) which contributes to its antioxidant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
Table 2: Polarity and Solubility
- Target vs. : Both exhibit high polarity and similar logP values, suggesting comparable membrane permeability challenges. However, the target’s aromatic amines may enhance lipophilicity relative to purely carbohydrate-based compounds.
- Target vs. : The nitrobenzoxadiazole group in significantly lowers polarity (logP ~0.75 vs. 2.30), enabling better cellular uptake .
Research Implications and Gaps
- Bioactivity Prediction : The target compound’s aromatic amines warrant investigation into DNA intercalation or kinase inhibition, as seen in anthracycline glycosides.
- Synthetic Challenges : Multi-step glycosylation and amine coupling may require optimization, as demonstrated in ’s bromo-sugar synthesis .
- Toxicology : ’s data on hepatic toxicity and mutagenicity suggest the need for rigorous safety profiling of the target compound.
Preparation Methods
Glycosylation and Protection Strategies
- The synthesis typically starts with protected monosaccharides such as glucose derivatives. Protection of hydroxyl groups using silyl ethers or acetyl groups is critical to control regio- and stereoselectivity during glycosylation steps.
- According to carbohydrate synthesis protocols, the 3,4,5-trihydroxy-6-(hydroxymethyl)oxane moiety can be prepared by selective protection and ring closure of hexose sugars, as detailed in patent EP2187742B1, which describes derivatives of similar oxane structures with hydroxymethyl substitutions.
- Trimethylsilyl (TMS) protection of hydroxyls is commonly employed to facilitate selective reactions on sugar rings, as seen in silylated oxan-2-one intermediates.
Amino Functionalization and Aromatic Coupling
- The introduction of the anilino group attached to the oxane ring involves nucleophilic aromatic substitution or reductive amination techniques.
- The aromatic amine moiety is often introduced via coupling of a suitably functionalized aromatic aldehyde or halide with the amino sugar derivative.
- The amino linkage is formed by reacting the sugar’s hydroxyl or activated position with an aromatic amine, typically under mild conditions to preserve stereochemistry and prevent side reactions.
Final Deprotection and Purification
- After assembling the glycosylated aromatic amine structure, protecting groups are removed under controlled acidic or basic conditions to yield the target compound.
- Purification is achieved by chromatographic techniques such as reverse-phase HPLC or crystallization, ensuring high purity (above 98%) as reported in commercial catalogues.
Representative Synthetic Route (Based on Literature and Patents)
Analytical and Research Discoveries on Preparation
- The stereospecificity of the glycosidic linkages has been confirmed by NMR and X-ray crystallography, ensuring the correct (2R,3S,4S,5R) and (3R,4S,5S,6R) configurations are maintained throughout synthesis.
- Studies show that maintaining moisture control during heating steps prevents unwanted side reactions such as browning or decomposition, as reported in lactose conversion processes which share similar sugar chemistry principles.
- The use of moisture-confining zones during heating preserves the integrity of sugar moieties, a technique adapted from beta-lactose preparation patents.
- Recent advances in enzymatic glycosylation using glycosyltransferases have been explored for similar compounds, providing milder and more selective synthetic routes, although chemical synthesis remains predominant for this complex molecule.
Summary Table of Key Preparation Parameters
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol?
- Methodology : Multi-step organic synthesis is required, involving:
- Protecting groups : Use acetyl or benzyl groups to protect hydroxyl moieties during glycosidic bond formation .
- Coupling reactions : Amine-phenyl linkages can be formed via Buchwald-Hartwig amination or reductive amination under controlled pH (6–8) to avoid side reactions .
- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution to isolate stereoisomers .
Q. How can the stereochemical integrity of this compound be validated during synthesis?
- Methodology :
- NMR spectroscopy : Use - and -NMR to confirm stereochemistry at chiral centers (e.g., coupling constants for axial/equatorial proton orientations in the oxane ring) .
- X-ray crystallography : Resolve crystal structures of intermediates to verify spatial arrangement .
- Optical rotation : Compare observed [α] values with literature data for analogous glycosides .
Q. What storage conditions are optimal to maintain the compound’s stability?
- Methodology :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) to avoid hydrolysis of glycosidic bonds .
- Solvent : Dissolve in anhydrous DMSO or ethanol (≥99.8% purity) to minimize water-induced decomposition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to carbohydrate-binding domains (e.g., lectins) .
- QM/MM simulations : Analyze transition states of glycosidic bond cleavage in enzymatic environments (e.g., glycosidases) .
- ADMET prediction : Employ SwissADME or ADMETLab to estimate bioavailability and toxicity profiles .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodology :
- Reproducibility checks : Validate synthesis protocols (e.g., reaction time, catalyst loading) to ensure batch consistency .
- Purity analysis : Use LC-MS to detect trace impurities (e.g., residual protecting groups) that may skew bioassay results .
- Strain-specific assays : Test cytotoxicity across multiple cell lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
Q. What experimental strategies can elucidate the compound’s mechanism of action in modulating cellular pathways?
- Methodology :
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related markers) .
- Metabolite profiling : Use -NMR or LC-MS to track changes in glycolytic intermediates .
- Kinase assays : Measure inhibition of kinases (e.g., PI3K/Akt) via fluorescence polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
